ethyl 4-{4-[(2,4-difluorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate
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Description
Scientific Research Applications
Synthesis and Characterization
The compound has been explored in the context of synthesizing novel thiophene-based bis-heterocyclic monoazo dyes. Such compounds are characterized by their solvatochromic behavior and tautomeric structures in various solvents, offering insights into their potential applications in dyeing and material sciences (Karcı & Karcı, 2012).
Research into heterocyclic disperse dyes incorporating the thiophene moiety for dyeing polyester fibers has highlighted the versatility of related compounds. These studies assess the dyeing performance on polyester fabric, indicating significant potential in textile applications (Iyun et al., 2015).
Biological Activities
Studies on new sulfonamide hybrids, including synthesis and in vitro antimicrobial activity assessments, suggest that such compounds exhibit promising antibacterial properties. The research into carbamate/acyl-thiourea scaffolds bearing sulfonamide derivatives shows potential in developing new antimicrobial agents (Hussein, 2018).
The synthesis of novel dihydropyridine analogs as potent antioxidants presents another avenue of research. These compounds, derived from similar molecular structures, have been evaluated for their antioxidant activity, demonstrating potential in treating oxidative stress-associated diseases (Sudhana & Pradeepkiran Jangampalli Adi, 2019).
Properties
IUPAC Name |
ethyl 4-[4-[(2,4-difluorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O5S/c1-2-30-20(27)24-9-11-25(12-10-24)31(28,29)16-6-3-14(4-7-16)19(26)23-18-8-5-15(21)13-17(18)22/h3-8,13H,2,9-12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILMSGKVTSDFGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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